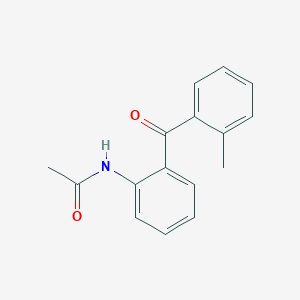![molecular formula C24H18ClN3O4S B14124986 N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124986.png)
N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-{5-[(furan-2-yl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{5-[(furan-2-yl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core tricyclic structure, followed by the introduction of the furan-2-ylmethyl group and the acetamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-{5-[(furan-2-yl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and furan moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction could produce alcohols or amines
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-2-{5-[(furan-2-yl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a tool for studying biological pathways.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: The compound’s properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{5-[(furan-2-yl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tricyclic structures with functional groups such as chloro, furan, and acetamide. Examples include:
- N-(3-chloro-2-methylphenyl)-2-{5-[(furan-2-yl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide analogs with different substituents.
- Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of N-(3-chloro-2-methylphenyl)-2-{5-[(furan-2-yl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Propriétés
Formule moléculaire |
C24H18ClN3O4S |
|---|---|
Poids moléculaire |
479.9 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H18ClN3O4S/c1-14-17(25)8-4-9-18(14)26-20(29)13-27-21-16-7-2-3-10-19(16)33-22(21)23(30)28(24(27)31)12-15-6-5-11-32-15/h2-11H,12-13H2,1H3,(H,26,29) |
Clé InChI |
METIGTFXVYASTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane](/img/structure/B14124905.png)
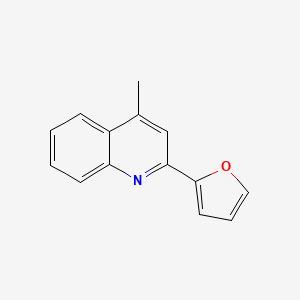



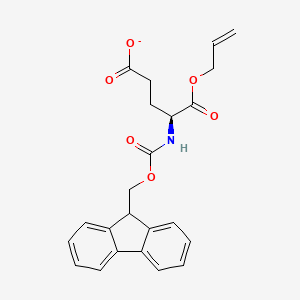
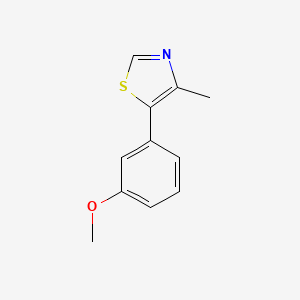
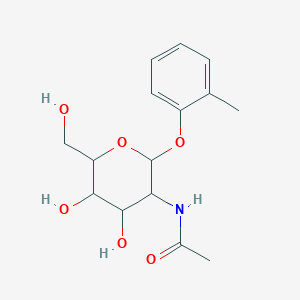



![3-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14124967.png)

